2-(2,4-dichlorophenoxy)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide is an organic compound that features a dichlorophenoxy group, a benzimidazole moiety, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide typically involves multiple steps. One common route includes the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This can be synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Synthesis of benzimidazole derivative: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative.
Coupling reaction: The final step involves coupling the 2,4-dichlorophenoxyacetic acid with the benzimidazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)propionic acid: A herbicide with similar structural features but different applications.
2,4-dichlorophenoxyacetic acid: Another herbicide with a simpler structure and widespread use in agriculture.
2-(2,4-dichlorophenoxy)butyric acid: Similar in structure but with a longer carbon chain.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide is unique due to its combination of a dichlorophenoxy group, a benzimidazole moiety, and a tetrahydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H17Cl2N3O3 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C19H17Cl2N3O3/c20-11-3-6-16(13(21)8-11)27-10-18(25)22-12-4-5-14-15(9-12)24-19(23-14)17-2-1-7-26-17/h3-6,8-9,17H,1-2,7,10H2,(H,22,25)(H,23,24) |
InChI Key |
IDTUFPZKNRRKCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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